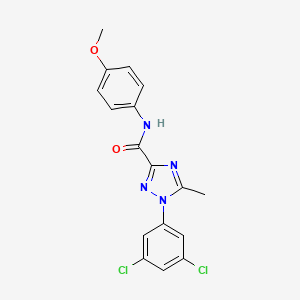

1-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Description

This compound features a 1,2,4-triazole core substituted with a 3,5-dichlorophenyl group at the 1-position, a methyl group at the 5-position, and a 4-methoxyphenyl carboxamide at the 3-position. The 3,5-dichlorophenyl moiety introduces electron-withdrawing effects, while the 4-methoxyphenyl group enhances solubility through its electron-donating methoxy substituent.

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N4O2/c1-10-20-16(17(24)21-13-3-5-15(25-2)6-4-13)22-23(10)14-8-11(18)7-12(19)9-14/h3-9H,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQHFJSGGMXIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazole ring through cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity

Research indicates that triazole derivatives exhibit potent antifungal properties. Specifically, compounds similar to 1-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide have demonstrated significant activity against various fungal strains. For instance, studies have shown that triazoles can outperform traditional antifungal agents like fluconazole against pathogens such as Candida albicans and Aspergillus fumigatus . The mechanism of action typically involves inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

2. Antibacterial Properties

Triazoles are also recognized for their antibacterial activities. The compound has been evaluated for its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies suggest that modifications in the triazole structure can enhance antibacterial potency significantly . For example, certain derivatives have shown minimum inhibitory concentrations (MIC) comparable to or better than conventional antibiotics.

3. Anticancer Potential

Emerging research highlights the potential anticancer properties of triazole derivatives. Compounds in this class have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis.

Case Studies

Several case studies illustrate the effectiveness of triazole derivatives in clinical settings:

-

Case Study 1: Antifungal Efficacy

A study evaluated a series of triazole compounds against Candida species and found that certain derivatives exhibited MIC values significantly lower than those of standard treatments. The compound this compound was noted for its enhanced activity compared to fluconazole . -

Case Study 2: Antibacterial Screening

In a comparative study on antibacterial activity against multi-drug resistant strains, triazole derivatives showed promising results with some compounds exhibiting MIC values as low as 0.125 µg/mL against Staphylococcus aureus . This highlights the potential for these compounds in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Core Structure Impact : The target compound’s 1,2,4-triazole core (vs. pyrazole in and ) may confer distinct electronic and steric properties. Triazoles often exhibit improved metabolic stability compared to pyrazoles, which could enhance pharmacokinetics .

- Substituent Effects: The 3,5-dichlorophenyl group in the target compound contrasts with 2,4-dichlorophenyl substituents in and . The 3,5-substitution pattern may reduce steric hindrance, improving binding to planar active sites (e.g., kinases) .

Physicochemical Properties

- Synthetic Yields : Pyrazole derivatives in (e.g., 3a–3e) show moderate yields (62–71%), influenced by electron-withdrawing substituents (e.g., chloro groups) stabilizing intermediates . The target compound’s synthesis may face similar challenges, though its methoxy group could improve reaction efficiency.

- Melting Points : Pyrazole carboxamides in exhibit melting points between 123–183°C, correlating with crystallinity induced by halogenated aryl groups. The target compound’s melting point is unreported but likely falls within this range due to structural similarities .

Biological Activity

1-(3,5-Dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, also known by its CAS number 338408-57-4, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 377.23 g/mol. The structure includes a triazole ring which is known for its role in various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of triazoles can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values indicating effective cytotoxicity against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values reported at 6.2 μM and 27.3 μM respectively .

- Antimicrobial Properties : Triazole derivatives are known for their antifungal and antibacterial properties. The presence of chlorine and methoxy groups enhances their activity against pathogens .

- Anti-inflammatory Effects : Some studies suggest that triazole compounds may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The structure-activity relationship (SAR) indicates that specific substitutions on the triazole ring can modulate these effects .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Induction of Apoptosis : In cancer cells, it has been shown to induce apoptosis through pathways involving caspases and other apoptotic markers .

- Interference with Cell Cycle Progression : Some studies indicate that triazole derivatives can disrupt the cell cycle in cancer cells, leading to cell death .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antitumor Activity : A recent study synthesized various triazole derivatives and tested them against multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range .

- Antimicrobial Testing : Another study evaluated the antimicrobial activity of triazole derivatives against a panel of bacterial strains. The results demonstrated that certain modifications in the chemical structure enhanced antibacterial efficacy significantly .

Data Tables

| Biological Activity | Cell Line/Target | IC50 Value (μM) |

|---|---|---|

| Antitumor | HCT-116 | 6.2 |

| Antitumor | T47D | 27.3 |

| Antimicrobial | Various Bacteria | Varies |

| Anti-inflammatory | COX-1 | 19.45 |

| Anti-inflammatory | COX-2 | 42.1 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A general approach includes:

Triazole Ring Formation : Cyclization of precursors like α-haloketones with substituted amides under acidic/basic conditions (e.g., H₂SO₄ or KOH) .

Functionalization : Subsequent coupling of the triazole core with 3,5-dichlorophenyl and 4-methoxyphenyl groups via nucleophilic substitution or Ullmann-type reactions .

Carboxamide Linkage : Activation of the carboxylic acid (e.g., using DCC or EDCI) followed by reaction with 4-methoxyaniline .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF or THF) for solubility .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm; methoxyphenyl singlet at δ 3.8 ppm) .

- HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 395.05) .

- Elemental Analysis : Validate C, H, N, Cl, and O percentages within ±0.4% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- In Vitro Screening :

- Enzyme Inhibition : Test against COX-2 or TNF-α using ELISA kits (IC₅₀ determination) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

- Controls : Include positive controls (e.g., celecoxib for anti-inflammatory assays) and solvent blanks to rule out artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Validation : Replicate experiments using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Parameter Optimization : Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 1,2,4-triazoles with varying substituents) to identify trends in activity .

Q. What computational strategies are effective for predicting the compound’s binding modes and pharmacokinetics?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) to model interactions (e.g., H-bonding with methoxyphenyl) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- ADMET Prediction : Employ SwissADME to estimate logP (≈3.2), BBB permeability, and CYP450 inhibition .

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Apply a Box-Behnken design to optimize variables (temperature, catalyst loading, solvent ratio) .

- In Situ Monitoring : Use FTIR or ReactIR to track intermediate formation and adjust parameters dynamically .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability and ease of purification .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents (e.g., replace Cl with F, or methoxy with ethoxy) and test activity .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

- Crystallography : Obtain X-ray structures of ligand-target complexes to identify critical binding motifs (e.g., triazole stacking with aromatic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.